3-(4-Bromophenoxy)propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of related bromophenol compounds involves multiple steps, including nitration, bromination, and reactions with various agents to introduce the desired functional groups. For instance, the synthesis of 2,2-Bis (3-bromo-4-hydroxy-5-nitrophenyl) propane from Bisphenol A through nitration and bromation steps highlights a method that could be adapted for synthesizing 3-(4-Bromophenoxy)propanenitrile, showcasing the process's complexity and the importance of precise reaction conditions (Yun-chu, 2004).
Molecular Structure Analysis
The molecular structure and characteristics of bromophenol derivatives are often elucidated using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the compound's geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, essential for understanding its reactivity and properties.
Chemical Reactions and Properties
Bromophenol compounds participate in various chemical reactions, including bromination of double bonds and phenolic rings, showcasing their reactivity and the potential for further functionalization. The ability to undergo these reactions makes 3-(4-Bromophenoxy)propanenitrile a versatile intermediate for synthesizing more complex molecules (Nokhbeh et al., 2020).
Scientific Research Applications
Summary of the Application
“3-(4-Bromophenoxy)propanenitrile” is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds . These compounds have been evaluated for their antimicrobial activity, including anti-bacterial and anti-fungal properties .
Methods of Application or Experimental Procedures
The compound “3-(4-Bromophenoxy)propanenitrile” is reacted with different substituted aryl azides at the end of the alkyne group . The reaction is carried out in potassium carbonate, in DMF for 4-5 hours .
Results or Outcomes
The synthesized compounds have exhibited promising antimicrobial activity among all other analogues . Specifically, compounds bearing a substituent like 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl and 4-cynophenyl on triazole moiety showed significant inhibitory activity . Moreover, the 4-cynophenyl substituted compound showed better activity compared to Streptomycin .
properties
IUPAC Name |
3-(4-bromophenoxy)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVPKJBXTXXLPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427274 | |
Record name | 3-(4-bromophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)propanenitrile | |
CAS RN |
118449-57-3 | |
Record name | 3-(4-bromophenoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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